molecular formula C12H13N3O2 B3005701 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006466-25-6

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Cat. No. B3005701
M. Wt: 231.255
InChI Key: OLUYDYIEAPQIHK-UHFFFAOYSA-N
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Description

The compound 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a pyrazole ring, which is a five-membered heterocycle containing nitrogen, attached to the benzoic acid moiety through an amino linkage. The presence of the pyrazole ring suggests potential biological activity, as pyrazole derivatives are known to exhibit a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the context of the provided papers, similar synthetic methods may be employed for the synthesis of related compounds. For instance, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid led to a proton transfer derivative involving an oxidation step . Although not directly related to the target compound, this study provides insight into the synthetic routes that could be adapted for the synthesis of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, which are also applicable to the analysis of the target compound . Spectroscopic techniques such as NMR, IR, and UV-Vis have been used to characterize the structures of azo-benzoic acids and their precursors . These methods would be relevant for confirming the structure of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid.

Chemical Reactions Analysis

The chemical behavior of pyrazole derivatives in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The extent of these equilibria depends on the solvent composition and pH. The reactivity of the pyrazole ring in the target compound could also be influenced by these factors, affecting its chemical stability and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of amino and nitro groups can lead to the formation of hydrogen-bonded networks, as seen in various substituted pyrazolylbenzoates . These interactions can affect the compound's solubility, melting point, and crystal structure. The polarizability and hyperpolarizability of related compounds have been calculated to assess their potential as nonlinear optical (NLO) materials , which could also be relevant for the target compound.

Scientific Research Applications

Hydrogen-Bonded Structures

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid and its derivatives are studied for their hydrogen-bonded supramolecular structures. For example, certain derivatives are linked by hydrogen bonds into chains, sheets, or three-dimensional frameworks, contributing to understanding molecular interactions and crystallography (Portilla et al., 2007).

Antimicrobial and Antifungal Activities

Pyrazole-based derivatives, including compounds related to 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid, have been tested for antimicrobial activities. Synthesized pyrazole derivatives displayed significant activity against various bacterial and fungal strains, highlighting their potential in pharmacology (Shubhangi et al., 2019).

Cancer Inhibitory Potential

Some derivatives of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid have shown promise in inhibiting cancer cell growth. Studies evaluating their antitumor activity against various cancer cells have been conducted, indicating their potential as cancer treatment agents (Jing et al., 2012).

Corrosion Inhibition

Pyrazole derivatives, related to 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid, have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing corrosion rates highlights potential applications in materials science and industrial maintenance (Herrag et al., 2007).

Future Directions

The future directions for “4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid” could involve further exploration of its chemical and biological properties, as well as its potential applications in various fields such as medicine and pharmacology. The broad range of biological activities exhibited by pyrazole derivatives suggests that they could be used as a basis for the development of new drugs .

properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUYDYIEAPQIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

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